3-(4-Chloro-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Chloro-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, an azetidine ring, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-formylphenol with an appropriate azetidine derivative under basic conditions to form the phenoxy intermediate.
Esterification: The phenoxy intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: 3-(4-Chloro-2-carboxyphenoxy)-azetidine-1-carboxylic acid tert-butyl ester.
Reduction: 3-(4-Chloro-2-hydroxyphenoxy)-azetidine-1-carboxylic acid tert-butyl ester.
Hydrolysis: 3-(4-Chloro-2-formylphenoxy)-azetidine-1-carboxylic acid.
Scientific Research Applications
3-(4-Chloro-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and formyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-formylphenoxy)-2-methylpropionic acid tert-butyl ester
- N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(4-Chloro-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
tert-butyl 3-(4-chloro-2-formylphenoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(19)17-7-12(8-17)20-13-5-4-11(16)6-10(13)9-18/h4-6,9,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOMXCATMBAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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